“3-formyl-N,N-dimethylbenzamide” is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The IUPAC name for this compound is 3-formyl-N,N-dimethylbenzamide .
The InChI code for 3-formyl-N,N-dimethylbenzamide is 1S/C10H11NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-7H,1-2H3
. The Canonical SMILES for this compound is CN(C)C(=O)C1=CC=CC(=C1)C=O
.
The computed properties of 3-formyl-N,N-dimethylbenzamide include a molecular weight of 177.20 g/mol, XLogP3 of 0.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 177.078978594 g/mol, Monoisotopic Mass of 177.078978594 g/mol, Topological Polar Surface Area of 37.4 Ų, Heavy Atom Count of 13, Formal Charge of 0, and Complexity of 201 .
3-formyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H11NO2. It is characterized by its functional groups, including a formyl group (-CHO) and a dimethylamide group (-N(CH3)2), which contribute to its reactivity and potential applications in various fields. This compound is notable for its diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biological studies.
The compound is synthesized from carboxylic acids through various methods that typically involve the use of N,N-dimethylacetamide as a solvent and reagent. Its synthesis has been documented in several scientific studies and patents, highlighting its importance in chemical research and industry.
3-formyl-N,N-dimethylbenzamide belongs to the class of organic compounds known as amides, specifically N,N-dimethylamides. It can also be classified under aldehydes due to the presence of the formyl group. This compound is often used as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 3-formyl-N,N-dimethylbenzamide can be achieved through several methods:
3-formyl-N,N-dimethylbenzamide has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C10H11NO2 |
CAS Number | 1289168-51-9 |
IUPAC Name | 3-formyl-N,N-dimethylbenzamide |
InChI Key | MVMUULVIEJYDAT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC)C=O |
3-formyl-N,N-dimethylbenzamide participates in various chemical reactions:
The mechanism of action for 3-formyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator, impacting various biochemical pathways. The exact targets depend on its application context, including potential roles in antimicrobial or anticancer activities.
3-formyl-N,N-dimethylbenzamide has several significant applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9